molecular formula C12H10ClNO2 B8454619 4-(2-Amino-4-chloro-phenoxy)-phenol

4-(2-Amino-4-chloro-phenoxy)-phenol

Cat. No.: B8454619
M. Wt: 235.66 g/mol
InChI Key: SFLKLUCEPCGQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-4-chloro-phenoxy)-phenol is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-(2-amino-4-chlorophenoxy)phenol

InChI

InChI=1S/C12H10ClNO2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H,14H2

InChI Key

SFLKLUCEPCGQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the product of Example 151A (400 mg, 1.506 mmol) and iron powder (336 mg, 6.02 mmol) in acetic acid (10 mL) and ethanol (10 mL) was heated at reflux under a nitrogen atmosphere for 25 minutes. The reaction was cooled to room temperature, diluted with water (50 mL), and treated with solid sodium carbonate until the pH was 6. Extracted with ethyl acetate (2×50 mL) and washed the organic with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation under vacuum. Co-evaporating the resulting oil with methylene chloride/hexanes provided the title compound as a tan solid (355 mg, 100%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
336 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

The product from Example 165b (1.0 g, 3.7 mmol) was reacted with SnCl2 as described in Example 1f to give the title compound (0.7 g, 78%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78%

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